molecular formula C20H12N2O6 B3619440 (5-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate

(5-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate

Cat. No.: B3619440
M. Wt: 376.3 g/mol
InChI Key: AOONJCTUZXQHPZ-UHFFFAOYSA-N
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Description

(5-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group and a dioxobenzoisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-dioxobenzoisoquinoline, followed by esterification with 2-methylbenzoic acid. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process. The esterification step may involve the use of catalysts like sulfuric acid or hydrochloric acid to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and strong bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and chemical manufacturing.

Mechanism of Action

The mechanism of action of (5-Nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate involves its interaction with specific molecular targets. The nitro group and the dioxobenzoisoquinoline moiety play crucial roles in its activity. The compound can bind to enzymes or receptors, altering their function and modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a nitro group and a dioxobenzoisoquinoline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6/c1-11-5-2-3-7-14(11)20(25)28-21-18(23)15-8-4-6-12-9-13(22(26)27)10-16(17(12)15)19(21)24/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOONJCTUZXQHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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